2-Bromobenzoic acid

Overview

Description

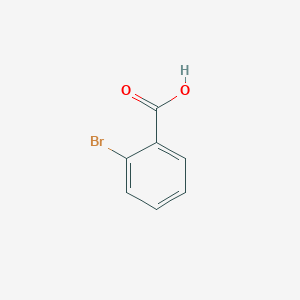

2-Bromobenzoic acid is an organic compound that belongs to the class of bromobenzoic acids. It is a colorless solid with a molecular weight of 225.02 g/mol and a melting point of 140-142 °C. It is soluble in water, ethanol, and acetone and is used in various scientific and industrial applications. The compound is widely used in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

DNA Research and Chromatin Analysis : Koval et al. (2003) found that O-bromobenzoic acid combined with Cu2+ ions can produce activated oxygen species capable of cleaving DNA. This makes it a potential reagent for footprinting protein-DNA contacts in reconstituted chromatin (Koval et al., 2003).

Heterocycle Synthesis : Zhang and Pugh (2003) discussed the use of 2-Bromobenzoic acids in the construction of various nitrogen heterocycles, which is essential for synthesizing tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones (Zhang & Pugh, 2003).

Pharmaceutical and Crystallography Research : Jin et al. (2012) showed that 6-bromobenzo[d]thiazol-2-amine, a related compound, is crucial in binding with carboxylic acid derivatives, leading to the formation of salts and co-crystals with diverse properties (Jin et al., 2012).

Thermochemical and Solubility Studies : Zherikova et al. (2016) resolved ambiguity in thermochemical and solubility data on bromobenzoic acids, providing insights valuable for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Organic Synthesis : Bruggink and Mckillop (1975) reported that copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-bromobenzoic acids can produce a wide range of β-arylated-β-dicarbonyl compounds (Bruggink & Mckillop, 1975).

Spiro Compound Synthesis : Another study by Zhang and Pugh (2003) presents a method for synthesizing structurally diverse spiro compounds using 2-Bromobenzoic acids (Zhang & Pugh, 2003).

Chemical Transformation Studies : Saphier et al. (2002) discussed how Copper(I) can act as a homogeneous catalyst for the Ullmann Reaction in aqueous solutions, transforming 2-bromobenzoic acid into various other acids (Saphier et al., 2002).

Environmental and Biological Metabolism : Jensen et al. (2005) investigated the metabolic fate of bromobenzoic acids in rats, noting rapid excretion and extensive metabolism with glycine conjugate being a major metabolite (Jensen et al., 2005).

Electrocatalytic Applications : Mei (2011) found that copper electrodes show high electrocatalytic activity for the reductive reaction of this compound, which can benefit industrial effluent detoxification (Mei, 2011).

Biodegradation Research : Higson and Focht (1990) showed that a strain of Pseudomonas aeruginosa can degrade this compound, suggesting potential for municipal sewage treatment (Higson & Focht, 1990).

Safety and Hazards

2-Bromobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In the event of fire, it can develop hazardous combustion gases or vapours .

Relevant Papers

- “Crystal structure of 2-bromobenzoic acid at 120K: A redetermination” provides a detailed analysis of the crystal structure of this compound .

- “Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines” discusses a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids .

Mechanism of Action

Target of Action

2-Bromobenzoic acid (2-BA) is a versatile compound used in organic synthesis. It is primarily used as a building block for the synthesis of various nitrogen heterocycles . The primary targets of 2-BA are therefore the reactants in these synthetic reactions, which can include a wide range of organic compounds.

Mode of Action

The mode of action of 2-BA involves its interaction with these targets to form new compounds. For example, 2-BA can condense with aminoquinolines to yield phenylquinolylamines . This involves the formation of a new bond between the bromobenzoic acid and the aminoquinoline, resulting in a change in the structure and properties of the reactants.

Biochemical Pathways

The biochemical pathways affected by 2-BA are primarily those involved in the synthesis of nitrogen heterocycles . These pathways can have downstream effects in various biological systems, depending on the specific heterocycle being synthesized. For example, some heterocycles have medicinal properties and can interact with biological targets in the body.

Result of Action

The molecular and cellular effects of 2-BA’s action depend on the specific reaction it is involved in. In the case of its reaction with aminoquinolines, the result is the formation of phenylquinolylamines . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 2-BA can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors. For example, the Suzuki–Miyaura coupling, a common reaction involving boronic acids and halides, is known to be influenced by the choice of boron reagent .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromobenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo condensation with aminoquinolines to yield phenylquinolylamines

Cellular Effects

Benzoic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can bind to various biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

properties

IUPAC Name |

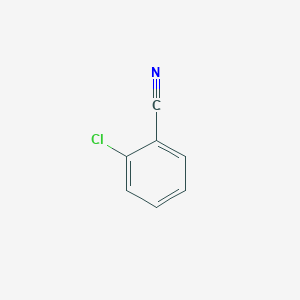

2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

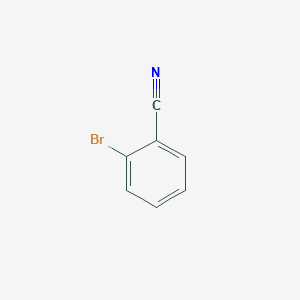

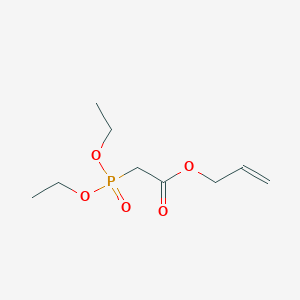

C1=CC=C(C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038690 | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000827 [mmHg] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

88-65-3, 25638-04-4 | |

| Record name | 2-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Bromobenzoic acid?

A1: The molecular formula of this compound is C7H5BrO2, and its molecular weight is 201.02 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. These include: * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, including characteristic peaks for carboxylic acid and aromatic ring vibrations. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are valuable for determining the structure and confirming the presence and position of the bromine atom on the aromatic ring. [, , ] * Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: What is the melting point of this compound?

A3: The triple-point temperature, which is very close to the melting point, of this compound has been determined to be 422.37 K. []

Q4: How does temperature affect the crystal structure of this compound?

A4: this compound exhibits temperature-dependent structural changes in its crystalline form. Studies have shown variations in bond lengths, angles, and intermolecular interactions at different temperatures, including 120 K and room temperature. []

Q5: Can this compound be used as a building block in organic synthesis?

A5: Yes, this compound serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds, such as spirobenzolactones and spirobenzolactams, through free radical reactions. []

Q6: Can copper catalyze reactions involving this compound?

A6: Yes, copper catalysts have been successfully employed in several reactions involving this compound. For instance, a copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-Bromobenzoic acids offers an effective method for synthesizing homophthalic acids. [] Additionally, Cu(I)-catalyzed transformations of this compound in aqueous solutions, leading to products like salicylic acid and benzoic acid, have been reported. []

Q7: What is the role of this compound in the synthesis of quinazolinones?

A7: this compound acts as a reactant in the synthesis of quinazolinones. Dicopper(I) complexes effectively catalyze the coupling/cyclization reaction between 2-Bromobenzoic acids and amidines to yield quinazolinones. [, ]

Q8: How do structural modifications of this compound, like halogen substitution, impact its activity?

A8: Halogen substitution at different positions on the benzene ring can significantly affect the reactivity and properties of benzoic acid derivatives. For example, in the synthesis of vinyl esters from the reaction of substituted benzoic acids with phenylacetylene, the yield and regioselectivity are influenced by the electronic effects of the substituents. []

Q9: Do the nematicidal properties of compounds derived from this compound change with structural modifications?

A9: Yes, structural variations in compounds derived from this compound can considerably alter their nematicidal activity. Studies on furanoeremophilane esters, synthesized by reacting 3β,6β-dihydroxyfuranoeremophil-1(10)-ene with substituted benzoic acids (including this compound), revealed that the presence of electron-withdrawing groups, particularly at the ortho and para positions, enhanced their effectiveness against Nacobbus aberrans J2 nematodes. []

Q10: Are there any applications of this compound in drug discovery?

A10: Derivatives of this compound have shown potential in medicinal chemistry. For example, benzophenanthrolinone analogues, synthesized using this compound as a starting material, have been investigated for their cytotoxic activity against cancer cell lines. []

Q11: Are there any studies on the degradation of this compound?

A11: Yes, microbial degradation of this compound has been studied. A strain of Pseudomonas aeruginosa was found to degrade 2-halobenzoates, including this compound, through a dehalogenation pathway. This microbial degradation pathway highlights the potential for bioremediation of environments contaminated with halogenated aromatic compounds. []

Q12: How can we study the interactions between this compound and multi-walled carbon nanotubes (MWCNTs)?

A12: Several analytical techniques can be employed to investigate the interactions of this compound with MWCNTs: * Adsorption Studies: Measuring the adsorption percentages of MWCNTs exposed to the acid helps determine the extent of interaction. [] * Raman Spectroscopy: Provides information about changes in the electronic structure and defects in the MWCNTs upon interaction with this compound. [] * Fourier Transform Infrared Spectroscopy (FT-IR): Can identify specific interactions and changes in functional groups of both this compound and MWCNTs. [] * Scanning Electron Microscopy (SEM): Offers visual evidence of morphological changes in the MWCNTs due to interaction with the acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)

![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)